molecular formula C14H16N2O3S B2890925 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 895434-20-5

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Cat. No. B2890925
CAS RN: 895434-20-5
M. Wt: 292.35
InChI Key: XVSGQYHJBKEQCY-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide” is a synthetic compound that has garnered interest in various fields of research and industry due to its unique properties and potential applications. It has a molecular formula of C16H20N2O3S .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C16H20N2O3S. The average mass is 320.407 Da and the monoisotopic mass is 320.119476 Da . For a detailed structural analysis, it’s recommended to use specialized software or databases.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular formula of C16H20N2O3S, an average mass of 320.407 Da, and a monoisotopic mass of 320.119476 Da . For a detailed analysis of its physical and chemical properties, it’s recommended to refer to scientific literature or chemical databases.

Scientific Research Applications

Antitumor Applications

A significant application of benzothiazole derivatives, which includes compounds structurally related to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, is in the development of potent antitumor agents. Yoshida et al. (2005) synthesized and evaluated benzothiazole derivatives, including a compound with a similar structural motif, for their selective cytotoxicity against tumorigenic cell lines, demonstrating excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

Material Science and Solar Energy Conversion

In the field of material science, especially in the development of organic sensitizers for solar cells, Kim et al. (2010) explored the design and utility of unsymmetrical benzothiazole squaraine dyes. These compounds exhibit intense and wider absorption bands in the red/NIR wavelength region, demonstrating their potential in solid-state dye-sensitized solar cells (SS-DSSCs) (Kim et al., 2010).

Synthesis and Chemical Properties

The synthetic approaches and chemical properties of benzothiazole derivatives have been a subject of research to explore their broader applications in medicinal chemistry and material science. For instance, Levai et al. (2002) investigated the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, demonstrating unique transformations and offering insights into the chemical behavior of these compounds (Levai et al., 2002).

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-16-9-6-10(18-2)11(19-3)7-12(9)20-14(16)15-13(17)8-4-5-8/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSGQYHJBKEQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3CC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

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